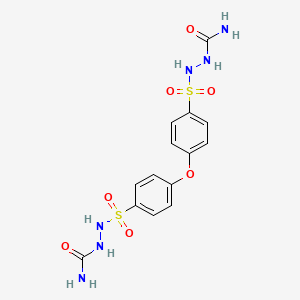
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid
Descripción general
Descripción
Mecanismo De Acción
The exact mechanism of action of 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral infections. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and survival. In addition, this compound has been shown to have anti-viral properties by inhibiting the replication of certain viruses such as the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also has a wide range of potential applications in drug development, making it a valuable compound for screening and lead optimization studies. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its mode of action. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in preclinical studies.
Direcciones Futuras
There are several future directions for research on 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid. One potential direction is to further investigate its mechanism of action, particularly in cancer cells and viral infections. Another direction is to explore its potential applications in combination therapy with other drugs for the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, the synthesis of this compound analogs with improved potency and selectivity could lead to the development of more effective drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid has been widely studied for its potential applications in drug development. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and viral infections.
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, and H332 . These hazard statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-chloro-6-(ethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-10-7-6(9)3-5(4-11-7)8(12)13/h3-4H,2H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUHMSXUKOCEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




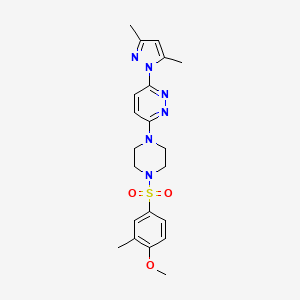


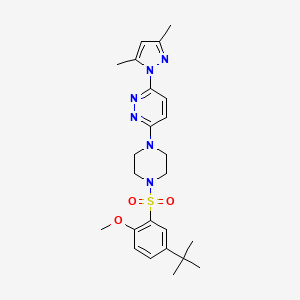
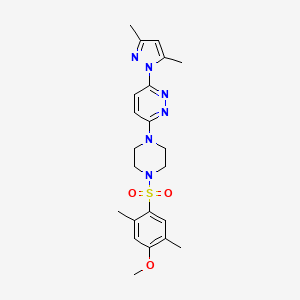
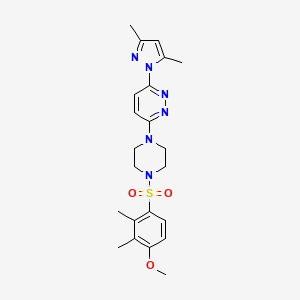
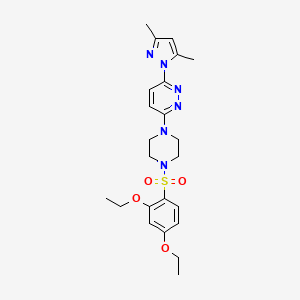




amine](/img/structure/B3201545.png)
